molecular formula C9H7N3O3S B1350855 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide CAS No. 591761-80-7

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide

Cat. No. B1350855
M. Wt: 237.24 g/mol
InChI Key: ABXPPZCMVGQVLA-UHFFFAOYSA-N
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Description

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide is a chemical compound with the molecular formula C9H7N3O3S . It is a derivative of benzo[b]thiophene-2-carboxylic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide include a molecular weight of 237.24 g/mol, a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 237.02081227 g/mol, a monoisotopic mass of 237.02081227 g/mol, a topological polar surface area of 129 Ų, a heavy atom count of 16, a formal charge of 0, and a complexity of 307 .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide is a versatile intermediate in organic synthesis, utilized for generating a wide variety of benzo[b]thiophene derivatives with potential pharmacological activities. It serves as a starting material for the synthesis of compounds with anti-inflammatory and analgesic properties. The compound is efficiently converted to azides, carbamates, and semicarbazides, highlighting its role in creating bioactive molecules (Fakhr et al., 2009). Additionally, it's involved in the synthesis of substituted benzo[b]thiophenes through reactions with various reagents, demonstrating its utility in producing structurally diverse chemical entities (Kumara et al., 2009).

Photophysical Properties

The photophysical properties of 5-Nitro-benzo[b]thiophene-2-carboxylic acid have been studied in detail to understand the nature of its interactions with TiO2 nanoparticles. These studies are crucial for applications in materials science, particularly in the development of photovoltaic cells and photocatalysis. The strong binding of the compound to TiO2 nanoparticles in both ground and excited states suggests potential uses in the modification of surface properties of semiconductors (Mandal et al., 2007).

Antimicrobial Activity

The compound's derivatives have shown significant antimicrobial activity against multidrug-resistant Staphylococcus aureus, indicating its potential as a lead compound in the development of new antimicrobial agents. The structure-activity relationship studies of benzo[b]thiophene acylhydrazones underscore the importance of structural modifications at the benzo[b]thiophene nucleus for enhancing antimicrobial efficacy (Barbier et al., 2022).

Antituberculosis Activity

Hydrazide-hydrazones based on 5-Nitro-benzo[b]thiophene have been synthesized and evaluated for their antituberculosis activity. The research has led to the identification of compounds with high inhibitory activity against Mycobacterium tuberculosis, highlighting the potential of 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide derivatives in tuberculosis treatment strategies (Koçyiğit-Kaymakçioğlu et al., 2006).

properties

IUPAC Name

5-nitro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXPPZCMVGQVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397250
Record name 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide

CAS RN

591761-80-7
Record name 5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E El-Sawy, H Abo-Salem, A Mandour - Egyptian Journal of …, 2017 - journals.ekb.eg
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids. Also they are …
Number of citations: 13 journals.ekb.eg

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